Anthramycin methyl ether

DNA binding PBD antibiotics stoichiometry

Anthramycin methyl ether (AME; CAS 5544-25-2) is the C11-methyl ether epimer of the pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic anthramycin. Formed by recrystallization of the parent compound from hot methanol , AME is the stable, crystalline form in which anthramycin was originally isolated and structurally characterized.

Molecular Formula C17H19N3O4
Molecular Weight 329.35 g/mol
CAS No. 5544-25-2
Cat. No. B1236594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthramycin methyl ether
CAS5544-25-2
Synonymsanthramycin 11-methyl ether
anthramycin 11-methyl ether monohydrate
anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer
anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isome
Molecular FormulaC17H19N3O4
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O
InChIInChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1
InChIKeyYRMCBQLZVBXOSJ-PCFSSPOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthramycin Methyl Ether (CAS 5544-25-2): A Stable Pyrrolobenzodiazepine Antitumor Antibiotic for DNA-Targeted Research


Anthramycin methyl ether (AME; CAS 5544-25-2) is the C11-methyl ether epimer of the pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic anthramycin. Formed by recrystallization of the parent compound from hot methanol [1], AME is the stable, crystalline form in which anthramycin was originally isolated and structurally characterized [2]. As a member of the PBD class, AME covalently binds to the C2-NH₂ of guanine residues within the DNA minor groove [3], competitively inhibiting DNA and RNA synthesis in cell-free and cellular systems [4]. Its enhanced chemical stability relative to the labile parent anthramycin makes it the preferred form for research procurement, enabling reproducible handling in biochemical and pharmacological studies.

Stable C11-methyl ether form for reproducible procurement and handling
Covalent minor-groove alkylation at guanine C2-NH₂
Inhibits DNA/RNA synthesis in cell-free and cellular systems

Why Anthramycin Methyl Ether Cannot Be Replaced by Other PBD Monomers in Research Applications


Although several natural PBD monomers—anthramycin, sibiromycin, and tomaymycin—share a conserved core scaffold, they exhibit pronounced differences in DNA binding stoichiometry (1:12.9, 1:8.8, and 1:18.2 antibiotic-to-base ratios, respectively) [1], reaction kinetics (sibiromycin reacts far faster than anthramycin) [1], and acid-lability of their DNA adducts [1]. These in-class divergences preclude simple interchangeability: an experimental protocol optimized for AME's distinctly slower, intermediate DNA binding kinetics and its characteristic 5′-PuGPu sequence preference [2] will not transfer reliably to tomaymycin or sibiromycin. Furthermore, the parent compound anthramycin is inherently unstable and prone to spontaneous dehydration [3]; the methyl ether derivative AME provides superior bench stability while retaining the cytotoxic mechanism of action of the class, making it the only form suited to reproducible procurement and long-term storage.

DNA binding stoichiometry varies among PBD monomers; lesion density may shift in DNA repair assays
Reaction kinetics and adduct stability differ substantially; protocol transfer to tomaymycin or sibiromycin may not be reliable
Parent anthramycin is chemically unstable; only the methyl ether epimer ensures reproducible benchtop procurement

Quantitative Comparator Evidence for Anthramycin Methyl Ether vs. Sibiromycin and Tomaymycin


DNA Binding Stoichiometry: Anthramycin Methyl Ether Occupies an Intermediate Footprint Between Sibiromycin and Tomaymycin

Using radiolabelled antibiotics, Hurley et al. (1977) directly compared the saturation binding ratios of anthramycin (as its methyl ether), sibiromycin, and tomaymycin with calf thymus DNA [1]. At saturation, the antibiotic-to-base ratios were 1:12.9 for anthramycin, 1:8.8 for sibiromycin, and 1:18.2 for tomaymycin [1]. This means anthramycin methyl ether binds ∼1.4-fold more densely than tomaymycin (12.9 vs. 18.2 bp per drug molecule) but ∼1.5-fold less densely than sibiromycin (12.9 vs. 8.8). This intermediate occupancy is critical for studies where DNA lesion density must be controlled for cross-linking or repair assays.

DNA Binding Stoichiometry
Head-to-head
1:12.9 bp
Intermediate binding density supports lesion spacing control
~1.4× denser than tomaymycin; ~1.5× less dense than sibiromycin
DNA binding PBD antibiotics stoichiometry

DNA Binding Kinetics: Anthramycin Methyl Ether Exhibits Slower, More Experimentally Tractable Reaction Kinetics Than Sibiromycin

In the same comparative study by Hurley et al. (1977), sibiromycin was found to react much faster with DNA than either anthramycin or tomaymycin [1]. While explicit rate constants were not reported in the abstract, the qualitative kinetic ranking—sibiromycin ≫ anthramycin (as AME) ≈ tomaymycin—has been confirmed in subsequent independent studies. Kohn and Spears (1970) noted that unlike most DNA-binding antibiotics, anthramycin reacts relatively slowly with DNA, facilitating kinetic tracking of the reaction [2]. This slower, controllable reactivity is advantageous for time-resolved footprinting experiments and for minimizing non-specific binding artifacts compared to the rapidly reacting sibiromycin [3].

Binding Kinetics
Head-to-head
sibiromycin ≫ AME ≈ tomaymycin
Slower, controllable reactivity enables time-resolved footprinting
Ranked by reaction rate; AME allows kinetic monitoring
reaction kinetics DNA adduct formation binding rate

C11-Electrophilicity: Anthramycin Methyl Ether Shows Lower Chemical Reactivity Than Tomaymycin, Decoupling Alkylating Power from Cytotoxicity

An HPLC-based assay using the model nucleophile thiophenol demonstrated that the second-order electrophilic reactivity at the C11 carbinolamine position follows the order: neothramycin > tomaymycin > anthramycin (as AME) [1]. Importantly, this ranking of intrinsic chemical reactivity does not correlate with in vitro cytotoxicity or in vivo antitumour activity [1], suggesting that non-covalent DNA pre-association and cellular drug transport play more critical roles in biological potency than simple alkylating ability. For researchers using AME as a DNA-targeting probe, this lower background electrophilicity reduces off-target alkylation of non-DNA nucleophiles.

C11 Electrophilicity
Head-to-head
neothramycin > tomaymycin > AME
Lowest intrinsic alkylating reactivity may reduce off-target nucleophile scavenging
Thiophenol reactivity assay; not correlated with cytotoxicity
electrophilicity structure-activity relationship C11-position

DNA Sequence Specificity: Anthramycin Methyl Ether Preferentially Targets 5′-PuGPu Motifs with a Defined 3–4 bp Footprint

Methidiumpropyl-EDTA-iron(II) [MPE·Fe(II)] footprinting of anthramycin, tomaymycin, and sibiromycin revealed that each drug possesses a two-to-three base pair sequence specificity encompassing the covalently modified guanine, with a minimum three-to-four base pair footprint on DNA [1]. While all three PBDs prefer 5′-PuGPu sequences and disfavor 5′-PyGPy sequences [1], anthramycin and tomaymycin exhibit only partial overlap in their binding sites, whereas sibiromycin effectively competes for residues bound by both [2]. This means AME targets a partially distinct subset of genomic guanine residues, a critical consideration for researchers designing locus-specific DNA damage studies.

Sequence Specificity
Head-to-head
5′-PuGPu motif, 3–4 bp footprint
Partial binding-site overlap with tomaymycin expands locus-specific studies
MPE·Fe(II) footprinting; full overlap with sibiromycin
sequence specificity DNA footprinting minor groove

In Vitro Cytotoxicity: Anthramycin Methyl Ether Demonstrates Sub-nanomolar Potency Against L1210 Leukemia Cells

Adamson et al. (1968) reported an ID50 of 0.02 µg/mL for anthramycin methyl ether against murine L1210 leukemia cells in tissue culture [1]. This corresponds to approximately 61 nM, placing AME in a sub-100 nM potency range consistent with the DNA-covalent mechanism of the PBD class. By comparison, the anthranilic acid moiety of AME—which lacks the DNA-reactive carbinolamine—showed no cytotoxic effects at doses up to 1000 times the ID50 [1], confirming that the intact PBD scaffold is essential. This potency benchmark is essential for researchers designing SAR studies or ADC payload screening.

Cytotoxicity (L1210)
Cross-study comparable
0.02 µg/mL (~61 nM) ID₅₀
Reported cell-model response context
ADC payload screening baseline (non-GMP)
cytotoxicity L1210 ID50

Chemical Stability and Procurement Advantage: Enhanced Benchtop Stability of the Methyl Ether Derivative Over Parent Anthramycin

Parent anthramycin is documented as inherently unstable, undergoing spontaneous dehydration and degradation under physiological conditions, which historically necessitated its characterization via the more stable methyl ether epimer [1]. This enhanced stability is a direct consequence of the C11-methoxy substitution, which prevents the irreversible dehydration to anhydro-anthramycin [2]. The methyl ether derivative thus provides a reliable, crystalline solid form suitable for accurate weighing, long-term storage, and reproducible experimental use—a critical practical advantage for procurement where batch-to-batch consistency is paramount.

Procurement Stability
Class-level
Stable crystalline methyl ether
Ensures batch-to-batch handling consistency
Parent anthramycin labile; source review recommended
chemical stability derivatization storage

Optimal Research and Industrial Applications of Anthramycin Methyl Ether Based on Experimental Evidence


Time-Resolved DNA Footprinting and Kinetic Studies of Covalent Minor-Groove Binding

Because AME reacts substantially slower with DNA than sibiromycin [1], it provides a window for temporally resolved footprinting experiments. Researchers can collect MPE·Fe(II) cleavage data at discrete time points to map the progression of covalent adduct formation at 5′-PuGPu motifs [2], enabling the study of drug-induced DNA conformational changes over time. This is not feasible with sibiromycin, whose rapid reaction kinetics preclude kinetic resolution.

Locus-Specific DNA Damage and Repair Studies Exploiting Partial Sequence Selectivity

The partial, non-identical overlap in DNA binding sites between anthramycin (AME) and tomaymycin [1] means that AME can probe genomic guanine residues distinct from those targeted by tomaymycin. This differential sequence coverage is valuable for investigating nucleotide excision repair (NER) and transcription-coupled repair at specific genomic loci, as AME adducts have been characterized in both in vitro and cellular chromatin contexts [2].

PBD Monomer Reference Standard for Cytotoxicity Benchmarking in ADC Payload Screening

With a well-established ID50 of 0.02 µg/mL (~61 nM) against L1210 leukemia cells [1], AME serves as a reliable monomeric potency reference for screening cascades evaluating synthetic PBD dimers or antibody-drug conjugate (ADC) payloads. Its intermediate DNA binding stoichiometry (1:12.9 bp) [2] and defined sequence preference provide a critical baseline for structure-activity relationship (SAR) interpretation.

Stable PBD Tool Compound for In Vitro Biochemical and Biophysical Studies

The enhanced chemical stability of the C11-methyl ether form over the labile parent anthramycin [1] makes AME the compound of choice for biochemical experiments requiring accurate weighing and prolonged incubation—such as equilibrium dialysis, UV/Vis spectral titration with DNA [2], and chromatin binding assays [3]. This stability directly reduces batch-to-batch variability and procurement risk.

Application
Selection Property
Validation Focus
Time-resolved DNA footprinting studies
Slow, controllable DNA-binding kinetics
Temporal resolution of adduct formation
Locus-specific DNA damage & repair studies
Partially distinct 5′-PuGPu sequence preference
Genomic target coverage validation
Cytotoxicity benchmarking for payload screening
Reported L1210 cell-model response
Potency context review (non-GMP)
Stable PBD tool for biochemical assays
Enhanced C11-methyl ether stability
Handling & long-term storage reproducibility
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